Thermodynamic stability of 4-hydrazinyl-2-methylbutan-2-ol in solution
Thermodynamic stability of 4-hydrazinyl-2-methylbutan-2-ol in solution
An In-depth Technical Guide to the Thermodynamic Stability of 4-hydrazinyl-2-methylbutan-2-ol in Solution
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-hydrazinyl-2-methylbutan-2-ol in solution. Designed for researchers, scientists, and drug development professionals, this document outlines the inherent chemical liabilities of the molecule, proposes potential degradation pathways, and details robust experimental protocols for conducting forced degradation studies. By synthesizing principles of physical organic chemistry with established regulatory expectations for stability testing, this guide serves as a practical resource for characterizing the molecule's stability profile. Methodologies for the development of stability-indicating analytical methods and the characterization of degradation products are also presented, ensuring a self-validating and scientifically rigorous approach to stability assessment.
Introduction to Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. A thorough understanding of a molecule's degradation profile is a regulatory prerequisite and fundamental to the development of a stable and robust drug product. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability.
4-hydrazinyl-2-methylbutan-2-ol is a molecule incorporating two key functional groups with known reactivity: a primary hydrazine and a tertiary alcohol. The hydrazine moiety is a strong nucleophile and reducing agent, making it susceptible to oxidation and reactions with carbonyl compounds.[1][2] The tertiary alcohol presents a potential pathway for elimination reactions (dehydration) under acidic conditions.[3] This guide will dissect these potential liabilities to construct a comprehensive stability testing plan.
Physicochemical Profile and Inherent Reactivity
A foundational analysis of the molecule's structure informs its predicted stability.
Table 1: Physicochemical Properties of 4-hydrazinyl-2-methylbutan-2-ol
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂O | PubChem |
| Molecular Weight | 118.18 g/mol | PubChem |
| CAS Number | 432509-15-4 | [4] |
| Predicted pKa | ~8.0 (for the hydrazinyl group) | Estimated |
| Predicted logP | -0.5 to -1.0 | Estimated |
| Appearance | Likely a colorless liquid or low-melting solid | Inferred |
Analysis of Functional Group Liabilities:
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Hydrazine Moiety (-NHNH₂): This functional group is the primary site of electrochemical activity. It is a weak base (pKa ~8) and is readily protonated in acidic media. The nitrogen lone pairs make it highly susceptible to oxidation by dissolved oxygen, metal ions (e.g., Cu²⁺), and peroxides.[5] This oxidative degradation can proceed via a four-electron pathway to yield nitrogen gas or through one-electron steps that may produce ammonia.[5]
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Tertiary Alcohol (-C(CH₃)₂OH): Tertiary alcohols are resistant to oxidation but are prone to acid-catalyzed dehydration.[3] Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a stable tertiary carbocation, which can then eliminate a proton to form an alkene. This pathway is highly relevant under low pH stress conditions.
Predicted Degradation Pathways
Based on the functional group analysis, two primary degradation pathways are anticipated. A robust stability program must be designed to challenge and detect products from both routes.
Oxidative Degradation
The oxidation of hydrazines is a well-documented degradation mechanism, often catalyzed by trace metals and atmospheric oxygen.[5] The process can be complex, potentially involving radical intermediates.
Caption: Predicted acid-catalyzed dehydration of the tertiary alcohol.
Experimental Design: Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. [6][7]The objective is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability. [7]
Caption: General workflow for forced degradation studies.
Protocol: Acid/Base Hydrolysis
Causality: Hydrolysis is one of the most common degradation pathways for pharmaceuticals. [8]Stressing at low and high pH challenges the stability of both the hydrazine and tertiary alcohol functional groups. Using 0.1 M to 1 M acid and base is a standard industry practice. [6][9] Methodology:
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Prepare a 1 mg/mL solution of 4-hydrazinyl-2-methylbutan-2-ol in a 50:50 mixture of acetonitrile and water.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
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For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water.
-
Incubate all samples in sealed vials in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol: Oxidative Stress Testing
Causality: The hydrazine moiety is predicted to be sensitive to oxidation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress from peroxides that could form in excipients. [6] Methodology:
-
Prepare a 1 mg/mL solution of the drug substance as described in 4.1.
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water.
-
Store all samples protected from light at room temperature.
-
Withdraw and analyze aliquots at predetermined time points. No quenching is typically required before HPLC analysis.
Protocol: Thermal and Photostability Testing
Causality: These studies assess the impact of energy (heat and light) on the molecule's stability, which is critical for determining appropriate storage and handling conditions. [8][9]The ICH Q1B guideline provides standardized conditions for photostability testing. [8] Methodology:
-
Thermal (Solution): Prepare a 0.5 mg/mL solution in water. Incubate in a sealed vial in an oven at 80°C. Analyze at time points.
-
Thermal (Solid State): Place a thin layer of the solid drug substance in an open vial and store it in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.
-
Photostability: Expose both the solid drug substance and a 0.5 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze all samples after exposure.
Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all process impurities and degradation products.
Protocol: HPLC-UV Method Development
Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for stability studies due to its versatility and resolving power. UV detection is simple and robust, while mass spectrometry (MS) is invaluable for identifying unknown degradants.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for moderately polar compounds.
-
Mobile Phase: Use a gradient elution to resolve peaks with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for the basic hydrazine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.
-
Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely low UV ~210-230 nm in the absence of a strong chromophore).
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.
Characterization of Degradants
Causality: Identifying the structure of major degradants is crucial for understanding the degradation pathways and assessing their potential toxicity.
Methodology:
-
Analyze the stressed samples using an LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
Determine the exact mass of the degradation products.
-
Use the exact mass to propose elemental compositions.
-
Fragment the degradant peaks using MS/MS to obtain structural information.
-
Correlate the observed masses and fragments with the predicted degradation pathways (Section 3.0). For example, a mass loss of 18 Da under acidic stress would strongly suggest dehydration.
Data Interpretation and Reporting
The results from the forced degradation studies should be summarized to provide a clear picture of the molecule's stability profile.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition (Time/Temp) | % Assay of Parent | % Total Degradation | Major Degradants (Retention Time) |
| Control (T=0) | 100.0 | 0.0 | N/A |
| 0.1 M HCl (24h, 60°C) | 85.2 | 14.8 | D1 (4.5 min), D2 (4.8 min) |
| 0.1 M NaOH (24h, 60°C) | 96.1 | 3.9 | D3 (6.2 min) |
| 3% H₂O₂ (24h, RT) | 89.5 | 10.5 | D4 (7.1 min) |
| Thermal (48h, 80°C) | 98.8 | 1.2 | Minor peaks |
| Photolytic (ICH Q1B) | 99.5 | 0.5 | No significant degradation |
Note: Data are illustrative.
From this data, one would conclude that the molecule is most sensitive to acid hydrolysis and oxidation, relatively stable to base and heat, and highly stable to light. The next step would be to use LC-MS data to identify D1, D2, D3, and D4 to confirm the proposed pathways.
Conclusion and Recommendations
The thermodynamic stability of 4-hydrazinyl-2-methylbutan-2-ol is governed by the reactivity of its hydrazine and tertiary alcohol moieties. Forced degradation studies are predicted to show susceptibility to acid-catalyzed dehydration and oxidation . The molecule is expected to be relatively stable under neutral, basic, thermal, and photolytic conditions.
Recommendations for Development:
-
Formulation: Liquid formulations should be buffered in the neutral to slightly basic pH range (e.g., pH 7-8) to avoid both acid-catalyzed dehydration and potential base-catalyzed reactions. The inclusion of an antioxidant and a chelating agent (like EDTA) may be warranted to prevent oxidative degradation.
-
Storage: The drug substance and product should be stored protected from light (as a precaution) and in well-sealed containers to minimize exposure to atmospheric oxygen.
-
Manufacturing: Avoid high temperatures and contact with incompatible excipients or metal surfaces that could catalyze oxidation.
This comprehensive stability assessment provides the foundational knowledge required to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of any potential drug product containing 4-hydrazinyl-2-methylbutan-2-ol.
References
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- ResearchGate. (2015). (PDF) Decompostion of Hydrazine in Aqueous Solutions.
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- ACS Publications. (n.d.). Quantitative Determination of Hydrazine.
- PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
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- PubMed. (1999). Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals.
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- Scribd. (n.d.). Dehydration of 2-Methylbutan-2-ol.
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